1,1,4,4-Tetraphenyl-1,3-butadiene
Overview
Description
1,1,4,4-Tetraphenyl-1,3-butadiene is an organic compound known for its electroluminescent properties. It is widely used as a wavelength shifter and electroluminescent dye, emitting blue light with a peak wavelength at 430 nm . This compound is also utilized in various scientific applications, including scintillation detectors and organic electronics.
Scientific Research Applications
1,1,4,4-Tetraphenyl-1,3-butadiene has a wide range of scientific research applications:
Chemistry: Used as a wavelength shifter in scintillation detectors, converting ultraviolet light to visible light.
Biology: Employed in fluorescence microscopy and other imaging techniques.
Mechanism of Action
- TPB is primarily used as a wavelength shifter in organic scintillators . Scintillators convert incident energy from ionizing radiation into luminescence.
- Its main role is to enhance the detection of high-energy neutrons, which is crucial for nuclear nonproliferation and monitoring special nuclear materials like uranium and plutonium .
- In the solid state, TPB retains its emissive properties, making it suitable for blue-emitting devices .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with light in a unique way, absorbing ultraviolet light and re-emitting it as visible light . This property makes it useful in various applications, including scintillation detectors .
Cellular Effects
Currently, there is limited information available on the cellular effects of 1,1,4,4-Tetraphenyl-1,3-butadiene. It is primarily used in physical applications rather than biological ones .
Temporal Effects in Laboratory Settings
This compound has been found to be thermally stable up to 232.9 °C . Its fluorescence properties make it useful in a variety of applications over time, including as a wavelength shifter in scintillation detectors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetraphenyl-1,3-butadiene can be synthesized through the reaction of diphenylacetylene with benzil in the presence of a base. The reaction typically involves heating the reactants in a solvent such as ethanol or benzene . Another method involves the reaction of cyclopentadiene with benzylideneacetophenone under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-Tetraphenyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another wavelength shifter with similar applications in scintillation detectors.
cis-Stilbene: Used in similar electroluminescent applications but with different emission properties.
trans-Stilbene: Similar to cis-stilbene but with different geometric configuration and properties.
Uniqueness
1,1,4,4-Tetraphenyl-1,3-butadiene is unique due to its high fluorescence efficiency and stability, making it particularly suitable for applications requiring consistent and reliable light emission. Its ability to form single crystals with high purity further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
1,4,4-triphenylbuta-1,3-dienylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCLIOISYBHYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061701 | |
Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |
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Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white fibers; [Alfa Aesar MSDS] | |
Record name | 1,1,4,4-Tetraphenylbutadiene | |
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CAS No. |
1450-63-1 | |
Record name | 1,1′,1′′,1′′′-(1,3-Butadiene-1,4-diylidene)tetrakis[benzene] | |
Source | CAS Common Chemistry | |
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Record name | 1,1,4,4-Tetraphenyl-1,3-butadiene | |
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Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |
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Record name | Benzene, 1,1',1'',1'''-(1,3-butadiene-1,4-diylidene)tetrakis- | |
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Record name | 1,1,4,4-tetraphenylbuta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 1,1,4,4-Tetraphenyl-1,3-butadiene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TPB?
A1: The molecular formula of TPB is C28H22. Its molecular weight is 358.48 g/mol.
Q2: What spectroscopic data is available for TPB?
A2: TPB has been characterized using various spectroscopic methods including UV-Vis, IR, Raman, and NMR (both 1H and 13C). [, , ] These techniques provide information on its electronic transitions, vibrational modes, and structural properties. For instance, studies revealed that the phenyl groups in TPB can arrange themselves around the butadiene skeleton in two stable conformers, one with inversion (Ci) and another with two-fold (C2) symmetry. These different conformations lead to distinct Raman spectra and selection rules. []
Q3: What are the known polymorphs of TPB and how do they differ?
A4: TPB exhibits polymorphism, with at least four known polymorphs (α, β, γ, and δ) and one solvate form. These polymorphs differ in their molecular packing and the arrangement of Ci and C2 conformers within the crystal lattice, leading to distinct physical properties. The relative thermal stability and occurrence of these polymorphs have been investigated. [, ]
Q4: What are the primary applications of TPB?
A4: TPB is mainly known for its applications in:
- Scintillation Detectors: TPB is used as a wavelength shifter in liquid noble gas-based particle detectors, converting UV scintillation light to the visible region for easier detection. [, , , ]
- Organic Light-Emitting Devices (OLEDs): TPB is employed as a blue-emitting dopant in OLEDs due to its efficient blue luminescence. [, , , , , ]
Q5: How is TPB applied in scintillation detectors?
A6: TPB is commonly deposited on the inner surfaces of detector components, such as acrylic vessels, to act as a wavelength-shifting reflector. When energetic particles interact with the liquid argon target, they produce UV scintillation light. The TPB absorbs this UV light and re-emits it at a longer wavelength in the visible spectrum, which can then be detected by photomultiplier tubes. [, , ]
Q6: What challenges are associated with using TPB in scintillation detectors, and how are they addressed?
A7: One challenge is the potential background signal from alpha-induced scintillation in TPB itself. Studies have characterized the pulse shape and light yield of this scintillation at cryogenic temperatures to explore background mitigation strategies through pulse-shape discrimination. [] Another challenge is contamination of the detector materials with radon daughters, particularly Pb-210. Strict control measures during the manufacturing and handling of the acrylic vessel, where TPB is deposited, are crucial to minimize this contamination and achieve the required background levels for dark matter searches. []
Q7: How is TPB used in organic light-emitting devices (OLEDs)?
A8: In OLEDs, TPB is often doped into a polymer matrix, such as poly(N-vinylcarbazole) (PVK), to function as the emissive layer. When an electric current is applied, electrons and holes recombine in the TPB-doped layer, leading to blue light emission. The performance of these devices can be further improved by incorporating additional layers, such as hole-blocking or electron-transporting layers, to optimize charge carrier injection and recombination. [, , , , , ]
Q8: What are the advantages of using TPB in OLEDs?
A9: TPB offers several benefits as a blue emitter in OLEDs, including its high fluorescence quantum yield, relatively short fluorescence decay time, and ability to be easily processed from solution. [] These characteristics contribute to the development of efficient and bright blue OLEDs.
Q9: Have there been any computational studies on TPB?
A10: Yes, computational studies using methods like density functional theory (DFT) have been employed to investigate the electronic structure, optical properties, and vibrational modes of TPB. [, ] These studies provide valuable insights into the relationship between the molecular structure and properties of TPB and guide the development of novel TPB derivatives with tailored functionalities.
Q10: How do structural modifications of TPB affect its properties?
A11: Research has shown that substitutions on the TPB molecule can significantly alter its photophysical properties, including fluorescence quantum yield, decay time, absorption, and emission spectra, as well as solubility. [] For instance, bromination generally reduces both quantum yield and decay time due to heavy-atom quenching. Interestingly, the introduction of alkyl groups can also impact these parameters, with symmetrical substitutions leading to different outcomes compared to asymmetrical ones. []
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